ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate
Description
Ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a thiophen-3-yl group and at the 1-position with an ethylcarbamate-functionalized ethyl chain.
Properties
IUPAC Name |
ethyl N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-5-7-15-6-3-11(14-15)10-4-8-18-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGGBVOGFCOEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CC(=N1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves the formation of the thiophene and pyrazole rings followed by their coupling and subsequent carbamate formation. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, the thiophene ring can interact with enzymes and receptors, modulating their activity . The pyrazole ring can inhibit certain enzymes, leading to anti-inflammatory and analgesic effects . The carbamate group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Differences
- Heterocyclic Core : The pyrazole in the target compound contrasts with triazole () and thiazole (). Pyrazole’s hydrogen-bonding capability (via N–H) differs from triazole’s aromatic stability and thiazole’s sulfur-containing ring, which may influence solubility and reactivity .
- Substituents: The ethylcarbamate chain in the target compound is directly attached to the pyrazole, whereas in compound 7b (), the carbamate is part of a thiophene-linked methanone group. This difference affects electronic distribution and steric bulk .
- Synthetic Routes : The target compound’s synthesis likely parallels methods in (ethyl chloroformate reaction), while compound 7b requires sulfur-mediated condensation, highlighting divergent strategies for carbamate introduction .
Biological Activity
Ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound characterized by its unique structure, which includes a thiophene ring, a pyrazole ring, and a carbamate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this compound based on various scientific studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | Ethyl N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate |
| CAS Number | 2034235-65-7 |
| Molecular Formula | C12H15N3O2S |
| Molecular Weight | 253.33 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiophene and Pyrazole Rings : Utilizing reactions such as the Gewald reaction.
- Coupling Reactions : Combining the thiophene and pyrazole components.
- Carbamate Formation : Finalizing the structure through carbamate formation.
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. The mechanism is believed to involve the inhibition of specific pathways crucial for cancer cell proliferation. For instance, it has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further exploration in cancer therapy.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory mediators, reducing symptoms associated with inflammation.
Analgesic Potential
In pain models, this compound has exhibited analgesic effects comparable to standard pain relief medications. The underlying mechanism may involve modulation of pain pathways and receptors.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Q & A
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole Cyclization | Hydrazine hydrate, ethanol, reflux | 38% | |
| Carbamate Formation | Ethyl chloroformate, DCM, 0°C | 15% |
Advanced: How can regiochemical ambiguity in the pyrazole-thiophene core be resolved experimentally and computationally?
Methodological Answer:
Regiochemistry in heterocyclic systems is often resolved via:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine crystal structures. For example, SHELX has been widely applied to resolve pyrazole derivatives with positional isomers .
- DFT Calculations : Compare experimental NMR data (e.g., H and C chemical shifts) with density functional theory (DFT)-predicted values. Studies on pyridylpyrazole hybrids demonstrated <2 ppm deviation between computed and observed NMR shifts .
- NOESY/ROESY NMR : Detect spatial proximity of protons (e.g., thiophene H to pyrazole H) to confirm substitution patterns .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H NMR : Identify characteristic peaks for the thiophene (δ 6.5–7.5 ppm), pyrazole (δ 8.2–8.6 ppm for NH), and carbamate ethyl groups (δ 1.2–1.3 ppm for CH, δ 4.1–4.3 ppm for OCH) .
- HRMS/ESIMS : Confirm molecular weight (e.g., ESIMS m/z [M+1] = ~380–450 for related compounds) .
- IR Spectroscopy : Detect carbamate C=O stretches (~1700 cm) and pyrazole C-N stretches (~1600 cm^{-1) .
Advanced: How can researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer:
Contradictions may arise from impurities, assay variability, or conformational flexibility. Mitigation strategies include:
- Purity Validation : Use HPLC (≥98% purity) and LCMS to exclude byproducts .
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to assess binding modes. For example, pyrazole hybrids targeting mGluR5 showed activity discrepancies resolved by analyzing ligand-protein conformational dynamics .
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values in triplicate) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
- Waste Disposal : Segregate organic waste and dispose via licensed hazardous waste contractors .
- Emergency Measures : Flush eyes with water for 15 minutes if exposed; avoid inducing vomiting upon ingestion .
Advanced: How can stability studies be designed to assess degradation pathways under storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 2–4 weeks .
- Analytical Monitoring : Use UPLC-PDA to track degradation products. For example, carbamate hydrolysis to amines is a common pathway .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .
Advanced: What computational tools can predict metabolic liabilities of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
